

The Genesis and Synthesis of Cilazapril: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilazapril is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] Its discovery was a landmark in rational drug design, utilizing computer modeling to achieve high specificity and selectivity for the ACE active site.[3] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and detailed chemical synthesis of cilazapril. It includes a compilation of quantitative data, detailed experimental protocols derived from the scientific literature, and visualizations of key pathways to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Discovery and Design

The development of **cilazapril** was a direct result of a targeted drug design approach aimed at creating a non-thiol containing ACE inhibitor with improved potency and duration of action.[3][4] Researchers utilized computer modeling to investigate the three-dimensional requirements for binding to the angiotensin-converting enzyme's active site.[4] This led to the design of a novel bicyclic pyridazino[1,2-a][5][6]diazepine-1-carboxylic acid structure.[4][7] The design process involved modifying a bicyclic unit to optimize the torsional angle (psi) to mimic the conformation of potent ACE inhibitors like enalaprilat and captopril.[4] The final structure, (1S,9S)-9-[(1S)-(ethoxycarbonyl)-3-phenylpropylamino]octahydro-10-oxo-6H-pyridazo[1,2-a][5][6]diazepine-1-carboxylic acid, known as **cilazapril**, emerged as a highly active inhibitor of ACE and a potent



antihypertensive agent in vivo.[7] **Cilazapril** was patented in 1982 and received approval for medical use in 1990.[1]

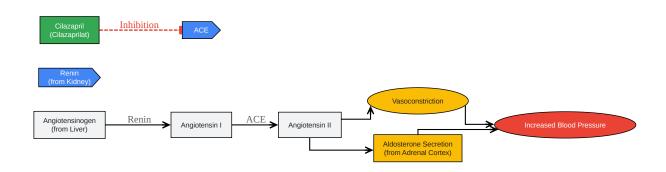
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Cilazapril is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, **cilazapril**at.[2][8] **Cilazapril**at is a potent inhibitor of the angiotensin-converting enzyme (ACE). [9] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[5][10]

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[5][10]

By inhibiting ACE, **cilazapril**at blocks the formation of angiotensin II.[8] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.[5][11] The overall effect is a reduction in peripheral vascular resistance and a lowering of blood pressure.[2][11] ACE is identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[8] Inhibition of this enzyme by **cilazapril**at may also lead to an accumulation of bradykinin, which can contribute to the blood pressure-lowering effect.[5]





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Figure 1: Mechanism of action of Cilazapril in the Renin-Angiotensin-Aldosterone System.

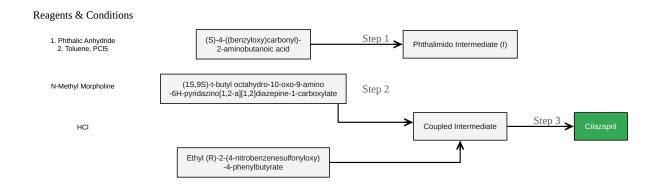
Chemical Synthesis of Cilazapril

The chemical synthesis of **cilazapril** is a multi-step process that involves the formation of the key bicyclic diazepine intermediate followed by coupling with a side chain. While several variations exist, a common pathway is outlined below.

Synthesis Pathway Overview

The synthesis can be conceptually divided into two main parts: the synthesis of the bicyclic amine intermediate and the synthesis of the ethyl (R)-2-(substituted)-4-phenylbutyrate side chain, followed by their coupling. A representative synthetic scheme is depicted below.





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Figure 2: A representative synthetic pathway for Cilazapril.

Experimental Protocols

The following protocols are synthesized from various literature sources and represent a plausible route for the synthesis of **cilazapril**.

Step 1: Synthesis of the Bicyclic Amine Intermediate

A detailed multi-step synthesis is required to produce the key intermediate, (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate. This process is complex and involves the formation of the bicyclic ring system. A patent describes the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate with an activated side chain.[12]

Step 2: Preparation of the Activated Phenylbutyrate Side Chain

Optically active (R)-2-hydroxy-4-phenylbutanoate esters are key precursors for the synthesis of the side chain.[13] These can be synthesized via asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate.[13] The hydroxyl group is then converted to a good leaving group, such as a



nosylate or triflate, to facilitate the subsequent coupling reaction. A patent describes the use of ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.[12]

Step 3: Coupling and Deprotection to Yield Cilazapril

- Reaction: (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate is reacted with ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.[12]
- Solvent and Base: The reaction is carried out in the presence of a base such as N-methyl morpholine.[12]
- Deprotection: The resulting coupled product is then treated with hydrogen chloride to remove the tert-butyl protecting group, yielding **cilazapril**.[12]
- Purification: The final product, cilazapril monohydrate, is precipitated, filtered, and can be further purified by recrystallization.[12]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of **cilazapril**.

Table 1: In Vitro Activity of Cilazaprilat

Parameter	Value	Source
IC50 (rabbit lung ACE)	1.9 nM	[9]

Table 2: Pharmacokinetic Properties of Cilazapril



Parameter	Value	Source
Bioavailability of Cilazaprilat (from oral Cilazapril)	57%	[8][11]
Time to Peak Plasma Concentration (Cilazaprilat)	Within 2 hours	[8][14]
Terminal Elimination Half-life (Cilazaprilat)	~36-49 hours	[14]
Maximum ACE Inhibition (1-5 mg dose)	>90%	[14]
Route of Elimination	Renal (unchanged Cilazaprilat)	[11]

Conclusion

The discovery and development of **cilazapril** represent a successful application of rational drug design principles in medicinal chemistry. Its synthesis, while complex, has been well-established, leading to a potent and effective therapeutic agent for cardiovascular diseases. This guide provides a comprehensive overview of the key technical aspects of **cilazapril**, from its molecular mechanism of action to its chemical synthesis, serving as a valuable resource for professionals in the field. Further research into novel synthetic routes and delivery methods continues to be an active area of investigation.

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